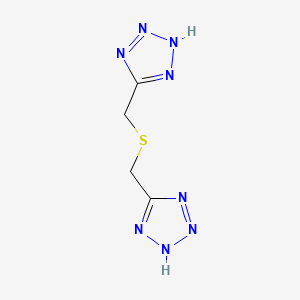
Bis(tetrazole-5-ylmethyl)sulfide
Übersicht
Beschreibung
“Bis(tetrazole-5-ylmethyl)sulfide” is a chemical compound with the molecular formula C4H6N8S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of bis-tetrazoles involves the use of amines and ethyl orthoformate, sodium azide in glacial acetic acid . The tetrazole function is metabolically stable and this feature, along with a close resemblance between the acidic character of the tetrazole group and the carboxylic group, has inspired syntheses of potential therapeutic agents .Molecular Structure Analysis
The structure of bis-tetrazoles has been deduced by X-ray crystallography . They are described as N,N′-phenyltetrazole podands linked with aliphatic chains containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Tetrazoles have wide applications as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . They play an important role in coordination chemistry as ligands . The tetrazole ring is resistant to the action of acids, bases, and reducing agents .Wissenschaftliche Forschungsanwendungen
Energetic Materials Development
Tetrazoles are known for their high nitrogen content, which makes them candidates for energetic materials. Bis(tetrazole-5-ylmethyl)sulfide could be used to synthesize novel bis-tetrazole acetamides with promising properties for energetic applications. Theoretical studies suggest that these molecules can be utilized as energetic materials due to their oxygen balance and nitrogen percentage .
Pharmaceutical Applications
The tetrazole ring is a bioisostere for carboxylic acids, making it valuable in drug design. Bis(tetrazole-5-ylmethyl)sulfide derivatives could potentially exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Anti-Cancer Therapeutics
Molecular docking studies have shown that certain tetrazole derivatives can interact potently with proteins such as TP53 and NF-KAPPA-B, which are implicated in cancer. Bis(tetrazole-5-ylmethyl)sulfide could be modified to enhance these interactions, indicating its potential as a therapeutic agent against cancer .
Material Chemistry
Due to its electron-donating and electron-withdrawing properties, bis(tetrazole-5-ylmethyl)sulfide could be used in material chemistry applications. Its planar structure may help stabilize electrostatic repulsion in receptor-ligand interactions, which is advantageous for developing new materials .
Molecular Dynamics Simulations
The compound’s behavior under different conditions can be studied through molecular dynamics (MD) simulations. This can help predict its stability, reactivity, and interactions with other molecules, which is crucial for its application in various fields .
Synthesis of Novel Compounds
The tetrazole moiety in bis(tetrazole-5-ylmethyl)sulfide serves as a valuable synthon for aryl coupling reactions. This allows for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and material science .
Zukünftige Richtungen
Tetrazoles have been attracting attention in various fields due to their stability and versatility . They have wide applications in areas such as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . Future research may focus on expanding these applications and exploring new ones.
Wirkmechanismus
Target of Action
Bis(tetrazole-5-ylmethyl)sulfide, also known as 5-{[(1H-1,2,3,4-tetraazol-5-ylmethyl)thio]methyl}-1H-1,2,3,4-tetrazole, is a compound that belongs to the tetrazole class . Tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the fungal enzyme cytochrome P450, by inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The high degree of selectivity for this enzyme is believed to have a positive effect on the compound’s toxicity compared to other fungicidal preparations of the azole class .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the cytochrome P450 enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, resulting in fungal cell death .
Result of Action
The inhibition of the cytochrome P450 enzyme leads to a disruption in the biosynthesis of ergosterol . This disruption results in changes to the fungal cell membrane’s structure and permeability, leading to cell death . Therefore, the compound’s action at the molecular level translates to a potent antifungal effect at the cellular level .
Action Environment
The action, efficacy, and stability of Bis(tetrazole-5-ylmethyl)sulfide can be influenced by various environmental factors. For instance, the compound’s thermal stability is a critical factor in its action . The compound has been found to have high thermal stability, which could enhance its efficacy and stability under different environmental conditions . .
Eigenschaften
IUPAC Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPOABNUILWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)SCC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380422 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
CAS RN |
4900-33-8 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)
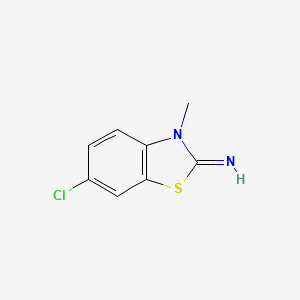


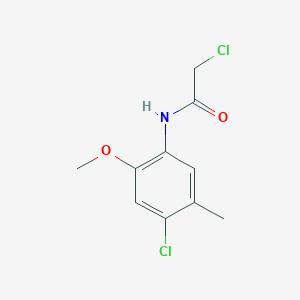

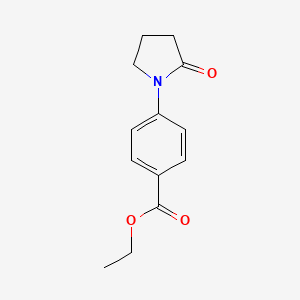

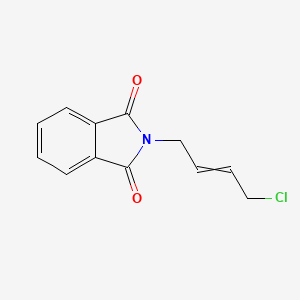
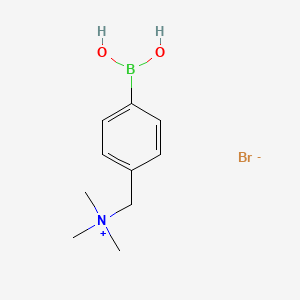
![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)
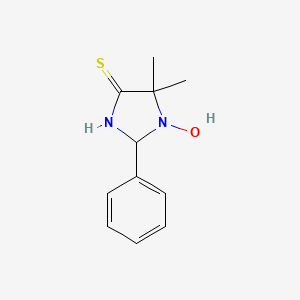
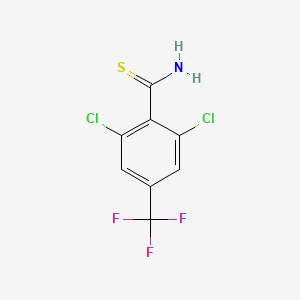
![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)